Comprehensive Technical Guide on 5-Fluoro-2,3-dihydro-1H-isoindole-1,3-dione (CAS 94514-21-3)
Comprehensive Technical Guide on 5-Fluoro-2,3-dihydro-1H-isoindole-1,3-dione (CAS 94514-21-3)
Executive Summary
5-Fluoro-2,3-dihydro-1H-isoindole-1,3-dione (commonly known as 5-fluorophthalimide) is a highly versatile, bifunctional building block. In modern applied chemistry, it serves two distinct but highly impactful roles:
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Medicinal Chemistry (Targeted Protein Degradation): It is a critical precursor for synthesizing Cereblon (CRBN) E3 ligase ligands (e.g., thalidomide/lenalidomide analogs) used in Proteolysis Targeting Chimeras (PROTACs)[1].
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Optoelectronics (Materials Science): It functions as a rigid, electron-deficient acceptor (A) core in the design of Donor-Acceptor (D-A) architectures for orange-red Thermally Activated Delayed Fluorescence (TADF) organic light-emitting diodes (OLEDs)[2],[3].
This guide details the physicochemical properties, mechanistic reactivity, and self-validating experimental protocols for utilizing this molecule in advanced research workflows.
Physicochemical Properties & Structural Identity
The utility of 5-fluorophthalimide stems from its compact structure, featuring an acidic imide nitrogen and a highly electrophilic fluorinated aromatic ring.
| Property | Value |
| IUPAC Name | 5-Fluoro-2,3-dihydro-1H-isoindole-1,3-dione |
| Common Synonyms | 5-fluorophthalimide; 4-fluorophthalimide; 5-fluoro-1H-isoindole-1,3(2H)-dione |
| CAS Number | 94514-21-3[4] |
| Molecular Formula | C8H4FNO2[4] |
| Molecular Weight | 165.12 g/mol [4] |
| Canonical SMILES | C1=CC2=C(C=C1F)C(=O)NC2=O |
| Physical Form | Solid |
| Storage Conditions | 4 °C to Room Temperature, sealed and dry[4], |
| Hazard Classification | H302 (Harmful if swallowed), H315 (Skin irritation), H319, H335[4] |
Chemical Reactivity and Mechanistic Profiling
The synthetic value of 5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione is driven by two orthogonal reactive sites:
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Nucleophilic Aromatic Substitution (SNAr) at C-5: The fluorine atom is highly activated by the strong electron-withdrawing effect of the two adjacent imide carbonyls. This creates a severe electron deficiency at the C-5 position, making it an excellent electrophile. Primary and secondary amines can readily displace the fluorine atom through a Meisenheimer complex intermediate[1],[5].
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N-Alkylation at the Imide Nitrogen: The N-H proton is relatively acidic (pKa ~8.3). In the presence of a mild base (e.g., K₂CO₃), it is easily deprotonated, allowing for N-alkylation or arylation to extend the molecular framework[2].
Applications in Targeted Protein Degradation (PROTACs)
In the development of PROTACs, the target protein-binding ligand must be connected to an E3 ubiquitin ligase binder via a linker. 5-Fluorophthalimide is frequently reacted with amine-terminated linkers to form the CRBN-recruiting moiety[1]. Following the SNAr reaction, the imide ring is often chemically elaborated into a glutarimide (forming a thalidomide derivative) to maximize CRBN binding affinity.
Caption: Synthetic workflow for generating CRBN-recruiting PROTACs via SNAr on 5-fluorophthalimide.
Applications in Optoelectronics (TADF Materials)
In materials science, achieving efficient orange-red TADF emission is challenging due to the "energy gap law." 5-Fluorophthalimide is utilized as a rigid electron acceptor. By extending the conjugation of this acceptor and coupling it with peripheral electron donors (e.g., phenoxazine derivatives), researchers can achieve a highly distorted molecular structure. This distortion yields a very small singlet-triplet energy gap (ΔEST ~ 0.02 eV), which facilitates rapid reverse intersystem crossing (RISC) and enables external quantum efficiencies (EQE) exceeding 17% in OLED devices[3],[6].
Caption: Design logic for orange-red TADF emitters utilizing a 5-fluorophthalimide acceptor core.
Detailed Experimental Protocols & Self-Validating Systems
As a Senior Application Scientist, it is critical to understand why specific conditions are chosen and how to definitively prove the reaction's success.
Protocol A: SNAr-Mediated Linker Attachment (PROTAC Synthesis)
This protocol describes the coupling of an amine-bearing target ligand to the 5-position of the phthalimide core[1],[5].
Step-by-Step Methodology:
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Reagent Preparation: In a dry, round-bottom flask, dissolve 5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione (1.0 eq) and the amine-functionalized ligand (1.05 eq) in anhydrous N,N-Dimethylformamide (DMF).
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Causality: DMF is a polar aprotic solvent. It highly solvates the nucleophile while leaving it unencumbered by hydrogen bonding, critically stabilizing the polar Meisenheimer transition state to accelerate the reaction.
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Base Addition: Add N,N-Diisopropylethylamine (DIEA) (3.0 to 5.0 eq) to the mixture.
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Causality: DIEA acts as a non-nucleophilic proton sponge. It scavenges the HF byproduct generated during the substitution, preventing the protonation of the nucleophilic amine without competing for the electrophilic fluorinated carbon.
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Thermal Activation: Stir the reaction mixture in an oil bath at 90 °C to 130 °C for 2 to 4 hours.
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Causality: Despite the activation from the imide carbonyls, displacing a fluoride from an aromatic ring requires significant thermal energy to overcome the activation barrier, particularly if the amine is sterically hindered.
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Quenching & Workup: Cool the mixture to room temperature and quench with ice water. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
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Causality: The water quench crashes out the highly organic product and selectively partitions the polar DMF and DIEA-HF salts into the aqueous phase.
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Validation & Analytical Checkpoints:
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¹⁹F NMR Spectroscopy: The starting material exhibits a distinct fluorine signal (typically around -110 to -115 ppm). A successful, complete SNAr reaction is self-validating when this specific ¹⁹F signal completely disappears from the crude spectrum.
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LC-MS Analysis: The mass spectrum must show a mass shift corresponding to the loss of fluorine (19.00 Da) and the addition of the amine moiety (minus one proton).
Protocol B: N-Alkylation for TADF Acceptor Core Extension
This protocol is used to extend the conjugation of the acceptor core before attaching donor molecules[2].
Step-by-Step Methodology:
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Reaction Setup: Dissolve 5-fluorophthalimide (1.0 eq) and an alkyl/aryl halide (e.g., a brominated conjugation extender) in anhydrous ethanol or DMF.
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Deprotonation: Add a mild base such as K₂CO₃ (2.0 eq).
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Causality: The imide N-H is sufficiently acidic that K₂CO₃ can quantitatively deprotonate it, generating a highly nucleophilic nitrogen anion.
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Reflux: Heat the mixture to 90 °C for 24 hours.
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Isolation: Cool the mixture. If run in ethanol, the extended intermediate often precipitates directly and can be collected by vacuum filtration and washed with cold ethanol (Yields typically >70%)[2].
References
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Sigma-Aldrich Product Catalog: 5-Fluoro-2,3-dihydro-1H-isoindole-1,3-dione (CAS 94514-21-3) Properties and Safety Information.[4],
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US Patent 20180099940A1: Compounds and methods for the targeted degradation of androgen receptor. Google Patents. [1]
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WIPO Patent WO2025163390A2: Heterobifunctional compounds for the degradation of hpk1. Google Patents. [5]
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ACS Applied Materials & Interfaces (2024): Extended Conjugation Strategy Enabling Red-Shifted and Efficient Emission of Orange-Red Thermally Activated Delayed Fluorescence Materials. PubMed / ACS Publications. [2],[3],[6]
Sources
- 1. US20180099940A1 - Compounds and methods for the targeted degradation of androgen receptor - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Extended Conjugation Strategy Enabling Red-Shifted and Efficient Emission of Orange-Red Thermally Activated Delayed Fluorescence Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-Fluoroisoindoline-1,3-dione | 94514-21-3 [sigmaaldrich.com]
- 5. WO2025163390A2 - Heterobifunctional compounds for the degradation of hpk1 - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
